molecular formula C21H16F2N4O2 B2425864 N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260993-36-9

N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2425864
CAS No.: 1260993-36-9
M. Wt: 394.382
InChI Key: WNJWRKIEBVWVSJ-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C21H16F2N4O2 and its molecular weight is 394.382. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c1-13-4-9-17(16(23)11-13)24-19(28)12-27-10-2-3-18(27)21-25-20(26-29-21)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJWRKIEBVWVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H22F2N4O2C_{22}H_{22}F_2N_4O_2 with a molecular weight of 412.441 g/mol. The structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds containing this moiety have shown activity against various cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and breast cancer cells (MAXF 401) with IC50 values ranging from 92.4 µM to lower values depending on structural modifications .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Oxadiazole Derivative AHeLa92.4
Oxadiazole Derivative BCaCo-255.0
N-(substituted phenyl) derivativeMAXF 40130.0

Anti-inflammatory Activity

Compounds similar to N-(2-fluoro-4-methylphenyl)-2-{...} have been studied for their anti-inflammatory effects. The presence of the oxadiazole ring enhances the ability to inhibit cyclooxygenases (COX), specifically COX-II, which is implicated in inflammatory processes. Some derivatives have shown IC50 values as low as 0.011 µM against COX-II, indicating potent anti-inflammatory potential .

The biological activity of N-(2-fluoro-4-methylphenyl)-2-{...} can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound likely inhibits key enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors : It may interact with various receptors that modulate cellular signaling pathways related to proliferation and apoptosis.
  • Cytotoxic Effects : Studies have shown that related compounds induce cytotoxicity in tumor cells through mechanisms such as apoptosis and cell cycle arrest .

Study 1: Anticancer Efficacy

A study published in PMC demonstrated that a related oxadiazole compound exhibited significant cytotoxic effects against multiple cancer cell lines with varying IC50 values depending on the specific structural modifications made to the oxadiazole ring . The study concluded that these modifications could enhance selectivity and potency.

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of oxadiazole derivatives found that certain compounds significantly reduced inflammatory markers in vitro and in vivo models . This suggests potential therapeutic applications in treating inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H16_{16}F2_{2}N4_{4}O2_{2}
  • Molecular Weight : 394.4 g/mol
  • CAS Number : 1260993-36-9

The structural complexity of this compound, featuring a pyrrole ring and an oxadiazole moiety, contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide exhibit anticancer properties. The oxadiazole derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that certain oxadiazole derivatives can effectively target cancer cell lines, demonstrating IC50 values in the low micromolar range .

Neurological Disorders

This compound may also play a role in treating neurological disorders through modulation of metabotropic glutamate receptors (mGluRs). Allosteric modulators of mGluR5 have been identified as potential therapeutic agents for conditions such as anxiety and depression. The structural features of this compound suggest it could function similarly by altering receptor activity without directly activating the receptor .

Antimicrobial Properties

Preliminary studies have indicated that derivatives of this compound possess antimicrobial activity against various bacterial strains. The presence of the fluorine atom and the oxadiazole ring enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. This application is particularly relevant in the context of rising antibiotic resistance .

Case Study 1: Anticancer Efficacy

A study published in Pest Management Science evaluated a series of oxadiazole derivatives for their anticancer properties. The results showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

Case Study 2: Neurological Modulation

In a publication from the National Institutes of Health, researchers investigated the effects of mGluR5 modulators on anxiety-like behaviors in animal models. Compounds with structural similarities to this compound were shown to reduce anxiety behaviors significantly, suggesting potential for therapeutic applications in anxiety disorders .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via multi-step routes:

  • Step 1 : Construct the pyrrole core using Hantzsch pyrrole synthesis, involving condensation of β-keto esters with ammonia derivatives.
  • Step 2 : Form the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under microwave-assisted conditions (120°C, 30 min) .
  • Step 3 : Couple the oxadiazole-pyrrole intermediate with the fluorophenyl acetamide moiety using EDC/HOBt-mediated amidation . Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, oxadiazole C=O at ~168 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 423.15) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and oxadiazole O) .

Q. What preliminary biological screening assays are recommended?

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (IC50_{50} determination) with cisplatin as a positive control .

Advanced Research Questions

Q. How can reaction yields for oxadiazole cyclization be optimized?

  • Catalyst Screening : Test ZnCl2_2 vs. CuI in DMF at 100°C; CuI improves yield by 20% via Lewis acid activation .
  • Solvent Effects : Replace DMF with ionic liquids (e.g., [BMIM][BF4_4]) to enhance regioselectivity and reduce side products .
  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 12 h to 30 min with comparable yields (75–80%) .

Q. How to address contradictions in 1^1H NMR data for fluorophenyl protons?

  • Dynamic Effects : Rotameric splitting due to restricted rotation of the fluorophenyl group can be resolved using variable-temperature NMR (−40°C to 25°C) .
  • 2D NMR : 1^1H-13^13C HSQC and HMBC correlate ambiguous protons with adjacent carbons (e.g., distinguishing pyrrole C-H from aromatic F-C coupling) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina with EGFR kinase (PDB: 1M17) to identify key interactions (e.g., oxadiazole O with Lys721) .
  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential surfaces to rationalize SAR .

Structural and Crystallographic Data

ParameterValueSource
Crystal SystemMonoclinic
Space GroupCc
Unit Cell Dimensionsa = 4.9179 Å, b = 23.592 Å
c = 18.4834 Å, β = 91.523°
Hydrogen BondingN-H···O (2.89 Å)
Torsion AnglesC5-N1-C7-C8 = −178.2°

Data Contradiction Analysis

Discrepancies in HPLC purity vs. biological activity:

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., uncyclized intermediates) that may antagonize target binding .
  • Dose-Response Curves : Re-test purified batches (>99%) to isolate false negatives caused by trace impurities .

Methodological Recommendations

  • Synthetic Scale-Up : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale production .
  • Stability Studies : Monitor degradation in DMSO stock solutions over 72 h using UPLC-PDA at 254 nm .

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